Cupric oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

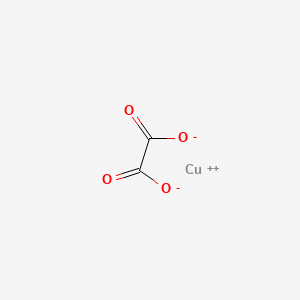

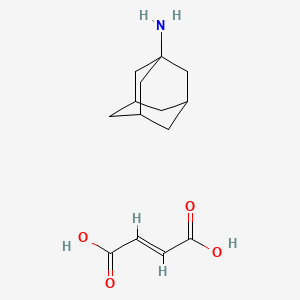

Cupric Oxalate, also known as Copper (II) Oxalate, is an inorganic compound with the chemical formula CuC2O4 . It is practically insoluble in water, alcohol, ether, and acetic acid but soluble in ammonium hydroxide . The compound forms a hydrate, which forms acid-blue crystals .

Synthesis Analysis

This compound can be produced by precipitation from a mixture of a copper (II) salt and a sodium oxalate solution or by reacting copper sulfate with oxalic acid . Another method involves reacting copper (II) chloride with sodium sulphite .Molecular Structure Analysis

The crystal structure of this compound has been studied using single-crystal X-ray diffraction . The structure shows significant contribution of diffuse scattering to the overall diffraction data, which comes from the nanostructural disorder caused by stacking faults of Cu oxalate chains as they lengthen .Chemical Reactions Analysis

This compound dissolves in aqueous ammonia and reacts as an acid to neutralize other bases . It can serve as a reducing agent in reactions that generate carbon dioxide . In air, the compound converts to Cu2O at 215 °C and oxidizes to CuO at 345 °C .Physical and Chemical Properties Analysis

This compound is an odorless bluish-white solid . It is denser than water and insoluble in water . It is used as a catalyst for organic reactions .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity Measurement

Cupric oxalate plays a crucial role in measuring antioxidant capacity through the CUPRAC (Cupric Reducing Antioxidant Capacity) method. This method assesses the antioxidant potential of various substances, including food and biological fluids, based on the reduction of Cu(II) to Cu(I). It is instrumental in determining the antioxidant content of foodstuffs and diagnosing oxidative stress-related diseases (Özyürek et al., 2011).

Energy Storage Materials

Transition metal oxalates, including this compound, are explored for their application as energy storage materials. They have shown potential in lithium-ion batteries, sodium-ion batteries, and supercapacitors due to their unique electrochemical properties. The role of this compound in such applications is primarily as conversion-type electrode materials or stabilizing additives, contributing to the development of sustainable and efficient energy storage technologies (Yeoh et al., 2018).

Nanomaterial Synthesis

This compound is a precursor in the synthesis of copper oxide nanomaterials, which are crucial in energy conversion devices, optoelectronics, and catalysis. The thermal decomposition of this compound yields copper oxide (CuO) nanowires or nanoparticles, offering a method to produce these materials with specific morphologies and properties. This approach is vital for advancing the technological applications of copper oxides in various industries (Filipič & Cvelbar, 2012).

Ecotoxicity Studies

Research on the ecotoxicity of copper compounds, including this compound, provides insights into their effects on aquatic biota. Understanding the toxicity of copper and its complexes towards different organisms is essential for environmental protection and the development of guidelines for copper discharge into aquatic environments. These studies emphasize the role of free cupric ions in toxicity and the mitigating effects of natural organic compounds through complexation (Nor, 1987).

Oxalate Metabolism and Environmental Adaptation

Investigations into oxalate metabolism in plants highlight the significance of compounds like this compound in ecological and physiological processes. Oxalate plays a role in nutrient acquisition, metal detoxification, and stress response in plants. Understanding how plants regulate oxalate synthesis and accumulation can inform agricultural practices and environmental management strategies (Liu Yong-hai, 2006).

Safety and Hazards

Cupric Oxalate is harmful if swallowed or in contact with skin . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Wirkmechanismus

Target of Action

Cupric oxalate, or copper (II) oxide, is an inorganic compound with the chemical formula CuO . It is used as a precursor in many copper-containing products such as wood preservatives and ceramics . It may also be found in over-the-counter vitamin-mineral supplements as a source of Copper . The primary targets of this compound are the copper-dependent biochemical pathways in the body .

Mode of Action

Copper (II) oxide nanoparticles, a form of this compound, are known to generate reactive oxygen species (ROS), leading to cytotoxicity . They cause significant mitochondrial depolarization leading to DNA damage . In a human skin organ culture study, topical application of copper oxide (CuO) nanoparticles induced inflammatory cytokine secretion and necrosis in vitro .

Biochemical Pathways

This compound affects several biochemical pathways. For instance, it plays a role in the copper utilization pathways, including the CCS-SOD1 route, the Atox1-ATP7A/B-CuPrs pathway, and the Cox17-Sco1/2-CcO route . Additionally, when considering oxalate as a carbon source in bacterial metabolism, two pathways for its assimilation are involved: the glycolate pathway and the serine pathway .

Pharmacokinetics

It is known that copper (ii) monooxalates are practically insoluble in all solvents . They are coordination polymers . Upon heating, the hydrates convert to the anhydrous this compound. Further heating gives copper (II) oxide .

Result of Action

The result of this compound’s action is primarily the generation of reactive oxygen species, leading to cytotoxicity . This can cause significant mitochondrial depolarization leading to DNA damage . In a human skin organ culture study, topical application of copper oxide (CuO) nanoparticles induced inflammatory cytokine secretion and necrosis in vitro .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, this compound dissolves in aqueous ammonia and reacts as an acid to neutralize other bases . It can serve as a reducing agent in reactions that generate carbon dioxide . The compound forms complex salts with alkali metal oxalates and ammonium oxalate .

Biochemische Analyse

Biochemical Properties

Cupric oxalate is known to form complexes with various biomolecules. For instance, it forms complexes with imidazole-based parts through intermolecular hydrogen bonds

Cellular Effects

The cellular effects of this compound are not well-documented. Copper ions, which are a component of this compound, are known to play a role in various cellular processes. Copper ions can act as either a recipient or a donor of electrons, participating in various reactions . An excess of copper ions in cells can generate free radicals and increase oxidative stress .

Molecular Mechanism

It is known that upon heating, this compound converts to copper (II) oxide . This suggests that this compound could potentially participate in redox reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows stability until it is heated. Upon heating, it converts to anhydrous this compound, and further heating gives copper (II) oxide . This suggests that the effects of this compound could change over time depending on the conditions.

Metabolic Pathways

Copper ions, which are a component of this compound, are known to be involved in various metabolic pathways .

Transport and Distribution

It is known that copper ions can be transported and distributed within cells and tissues through various mechanisms .

Subcellular Localization

Copper ions, which are a component of this compound, are known to be involved in various cellular processes and could potentially be localized to specific compartments or organelles .

Eigenschaften

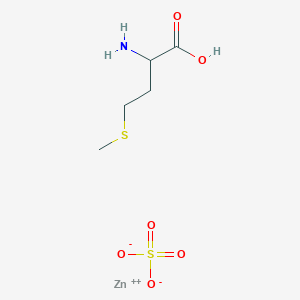

| { "Design of the Synthesis Pathway": "Cupric oxalate can be synthesized by reacting copper sulfate with oxalic acid in the presence of a reducing agent.", "Starting Materials": [ "Copper sulfate", "Oxalic acid", "Reducing agent (such as sodium sulfite or hydrazine)" ], "Reaction": [ "Dissolve copper sulfate in water to form a solution.", "Add oxalic acid to the copper sulfate solution and stir until dissolved.", "Add the reducing agent to the solution and stir.", "The solution will turn green as cupric oxalate precipitates out.", "Filter the precipitate and wash with water to remove any impurities.", "Dry the cupric oxalate in an oven at a low temperature." ] } | |

CAS-Nummer |

5893-66-3 |

Molekularformel |

C2H2CuO4 |

Molekulargewicht |

153.58 g/mol |

IUPAC-Name |

copper;oxalic acid |

InChI |

InChI=1S/C2H2O4.Cu/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); |

InChI-Schlüssel |

NTKHLGAMTDSVMO-UHFFFAOYSA-N |

Verunreinigungen |

Usually contains some water. |

SMILES |

C(=O)(C(=O)[O-])[O-].[Cu+2] |

Kanonische SMILES |

C(=O)(C(=O)O)O.[Cu] |

Color/Form |

Blue-white powder Bluish-green powde |

Dichte |

greater than 1 at 68 °F (USCG, 1999) |

Physikalische Beschreibung |

Cupric oxalate is an odorless bluish-white solid. Denser than water and insoluble in water. Hence sinks in water. Used as a catalysts for organic reactions. |

Löslichkeit |

Solubility: 0.00253 g/100 ml water @ 25 °C /Hemihydrate/ Sol in ammonium hydroxide, insol in acetone, acid; Molecular wt 160.57; blue whitish crystals /Hemihydrate/ Practically insol in water, alc, ether, acetic acid; sol in ammonium hydroxide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-](/img/structure/B3430199.png)

![2-{[(3-Methoxyphenyl)methoxy]methyl}oxirane](/img/structure/B3430227.png)